4-Hydroxycrotonic acid
Overview
Description
Trans-4-Hydroxycrotonic acid (T-HCA), also known as γ-hydroxycrotonic acid (GHC), is an agent used in scientific research to study the GHB receptor . It is an analogue of γ-hydroxybutyric acid (GHB), as well as an active metabolite of GHB .
Synthesis Analysis
Substituted 4-hydroxybutyric (GHB) or trans-4-hydroxycrotonic acids (T-HCA) and structurally related compounds were synthesized and submitted to [3H]GHB binding . Structure-activity relationships studies highlighted for [3H]GHB binding the necessity of a nonlactonic, relatively extended conformation of the gamma-hydroxybutyric chain .
Chemical Reactions Analysis
4-Hydroxycrotonic acid was first identified in biopsies of renal tissue from patients with chronic glomerulonephritis . It increases initially with kidney ischemia but later reaches almost control levels .
Physical And Chemical Properties Analysis
The chemical formula of 4-Hydroxycrotonic acid is C4H6O3 . Its solubility is less than 10.21mg/ml in DMSO .
Scientific Research Applications
- Application : 4-Hydroxycrotonic acid, also known as trans-4-Hydroxycrotonic acid (T-HCA) or γ-hydroxycrotonic acid (GHC), is used in scientific research to study the GHB receptor . It is an analogue of γ-hydroxybutyric acid (GHB), as well as an active metabolite of GHB .
- Method : T-HCA binds to the high-affinity GHB receptor with 4-fold greater affinity than GHB itself, where it acts as an agonist . It does not bind to the low-affinity GHB binding site, the GABA B receptor . Because of this, T-HCA does not produce sedation .
- Results : T-HCA has been shown to cause receptor activation-evoked increases in extracellular glutamate concentrations, notably in the hippocampus .
- Application : trans-4-hydroxycrotonic acid (t-HCA) is a potential internal standard for GHB quantification .
- Method : This study evaluated the possibility of silylating GHB with an injection port derivatisation procedure using N -methyl- N - [ tert -butyldimethyl-silyl]trifluoroacetimide (MTBSTFA) with 1% tert -butyldimethylchlorosilane (TBCS) as the derivatisation reagent, producing di- tert -butyldimethyl-silyl derivatives as a novel means of analyzing GHB .
- Results : t -HCA behaved very similarly to GHB through the derivatisation processes and was used as the IS for the determination of urinary endogenous GHB concentrations in human subjects where the method showed a limit of detection of 0.049 μg mL −1, a limit of quantification of 0.162 μg mL −1, and a limit of confirmation of 1.33 μg mL −1, suitable for toxicological GHB concentration determination .
Neuroscience
Analytical Chemistry
- Application : 4-Hydroxycrotonic acid γ-lactone is used in the study of photochemistry .
- Method : The structures of the photodimers obtained from 4-hydroxycrotonic acid γ-lactone under several conditions were determined .
- Results : The products of irradiations in the solution were a pair of anti dimers: one is a head-to-head cyclo-adduct, and the other a head-to-tail adduct . The corresponding product in the solid state, on the other hand, was a head-to-head cyclo-adduct in the syn form .
- Application : 4-Hydroxycrotonic acid and its analogs are used in the study of crystal and molecular structure analysis .
- Method : This involves the use of techniques such as X-ray crystallography to determine the arrangement of atoms within a crystal .
- Results : The results of these studies can provide valuable information about the chemical structure and properties of the compound .
Photochemistry
Crystallography
- Application : 4-Hydroxycrotonic acid, also known as trans-4-Hydroxycrotonic acid (T-HCA) or γ-hydroxycrotonic acid (GHC), is used in scientific research to study the GHB receptor . It is an analogue of γ-hydroxybutyric acid (GHB), as well as an active metabolite of GHB .
- Method : T-HCA binds to the high-affinity GHB receptor with 4-fold greater affinity than GHB itself . It does not bind to the low-affinity GHB binding site, the GABA B receptor . Because of this, T-HCA does not produce sedation .
- Results : T-HCA has been shown to cause receptor activation-evoked increases in extracellular glutamate concentrations, notably in the hippocampus .
- Application : Modified nucleic acids, also called xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics .
- Method : This involves the use of techniques such as X-ray crystallography to determine the arrangement of atoms within a crystal .
- Results : The results of these studies can provide valuable information about the chemical structure and properties of the compound .
Pharmacology
Biotechnology
properties
IUPAC Name |
(E)-4-hydroxybut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQJECWPWQIIPW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027169 | |
Record name | trans-4-hydroxycrotonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxycrotonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Hydroxycrotonic acid | |
CAS RN |
24587-49-3, 4013-24-5 | |
Record name | trans-4-Hydroxycrotonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24587-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-butenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-hydroxycrotonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxycrotonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.